Navtemadlin

Catalog No.
S548210
CAS No.
1352066-68-2
M.F
C28H35Cl2NO5S
M. Wt
568.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Navtemadlin

CAS Number

1352066-68-2

Product Name

Navtemadlin

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Molecular Formula

C28H35Cl2NO5S

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N

SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG232; AMG-232; AMG 232.

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Description

The exact mass of the compound 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid is 567.1613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Soft Tissue Sarcoma Treatment

Scientific Field: Oncology

Summary of the Application: AMG 232 (KRT-232) is being investigated for its safety and tolerability when combined with standard-dose radiotherapy in patients with soft tissue sarcoma (STS) prior to surgery . The trial is focusing on patients with wild-type P53 STS .

Methods of Application: The trial involves the administration of AMG 232 (KRT-232) concurrently with preoperative radiotherapy . The study has two cohorts: Cohort A examines patients with extremity and/or body wall STS, whereas Cohort B investigates patients with abdomen, pelvis, and/or retroperitoneum STS .

Results or Outcomes: The trial is still ongoing, and results are yet to be published .

Application in Acute Myeloid Leukemia Treatment

Scientific Field: Hematology

Summary of the Application: AMG 232 is a potent inhibitor of the MDM2-p53 interaction and is being studied as a potential treatment for tumors, particularly those harboring wild-type p53 . Acute Myeloid Leukemia (AML) is a compelling indication for AMG 232 given the low rate of p53 mutation, frequent MDM2 overexpression, and unmet medical need .

Methods of Application: The study involved the treatment of AML tumors with AMG 232 in vitro and in vivo . The effect of combining AMG 232 with targeted agents and chemotherapeutics was also tested .

Results or Outcomes: AMG 232 treatment caused AML tumor regression in vivo, which was related to dose- and time-dependent induction of the p53 targets p21 and PUMA . The combination of AMG 232 and MEK inhibition resulted in synergistic tumor cell killing in vitro, and enhanced in vivo anti-tumor activity .

Application in Enhancing T-cell Mediated Tumor Cell Killing

Scientific Field: Immunology

Summary of the Application: AMG-232 has been found to potentiate tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment .

Methods of Application: The study involved the treatment of tumor cells with AMG-232 and anti-PD-1 antibodies .

Results or Outcomes: AMG-232 potentiated tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment, regardless of changes in PD-L1 expression .

Application in Glioblastoma Treatment

Scientific Field: Neuro-Oncology

Summary of the Application: AMG 232 is being studied for its potential use in the treatment of glioblastoma, a type of brain cancer . The compound is believed to inhibit the MDM2-p53 interaction, which could help control the growth of cancer cells .

Methods of Application: The study involves the administration of AMG 232 to glioblastoma patients and monitoring their response to the treatment . The dosage and frequency of administration are determined based on the patient’s condition and the severity of the disease .

Navtemadlin, also known by its developmental code AMG-232, is a small molecule classified as a MDM2 inhibitor. It is primarily recognized for its role in targeting the MDM2 protein, which negatively regulates the tumor suppressor protein p53. By inhibiting this interaction, Navtemadlin promotes the activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. The chemical formula of Navtemadlin is C28H35Cl2NO5S, and it has a molecular weight of approximately 568.55 g/mol .

This compound is currently under investigation for its efficacy in treating various malignancies, including acute myeloid leukemia and solid tumors, particularly those with wild-type p53 . Its structural characteristics place it within the stilbene class of organic compounds, which are known for their diverse biological activities .

  • Safety information for this compound is not available.
  • However, the presence of chlorine atoms suggests potential skin and eye irritation.
  • The isopropylsulfonyl group might contribute to mild acidity, requiring caution when handling.

Navtemadlin's primary chemical reaction involves the inhibition of the MDM2-p53 interaction. This binding disruption leads to an increase in p53 levels, resulting in downstream effects such as:

  • Cell Cycle Arrest: Activation of p53 leads to transcriptional upregulation of genes that halt the cell cycle.
  • Apoptosis: Enhanced p53 activity promotes programmed cell death in cancerous cells.
  • Reactive Oxygen Species Production: The inhibition can also lead to increased oxidative stress within cells, contributing to apoptosis .

Navtemadlin exhibits significant biological activity as an anti-cancer agent through its mechanism of action as an MDM2 inhibitor. Studies have shown that it effectively induces a p53 response in various cancer cell lines under both normoxic and hypoxic conditions. In particular:

  • Growth Inhibition: Navtemadlin has been shown to suppress tumor growth significantly in preclinical models, including human tumor spheroids.
  • p53 Activation: It enhances the transcriptional activity of p53, leading to increased expression of p21 and MDM2 itself, which are critical for cell cycle regulation and apoptosis .
  • Combination Therapy Potential: The compound has demonstrated synergistic effects when combined with other therapies such as radiotherapy .

The synthesis of Navtemadlin involves several steps typical for complex organic compounds. Although specific proprietary methods may not be publicly available, general synthetic approaches typically include:

  • Formation of Key Intermediates: The synthesis begins with the preparation of intermediates that contain the piperidine and chlorobenzene moieties.
  • Coupling Reactions: These intermediates are then coupled through various reactions (e.g., nucleophilic substitutions) to form the final compound.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity suitable for biological testing.

Interaction studies have focused on Navtemadlin's ability to bind to MDM2 and inhibit its function. Key findings include:

  • Inhibition of MDM2-p53 Interaction: Studies have confirmed that Navtemadlin effectively disrupts this crucial protein-protein interaction .
  • Impact on Tumor Microenvironment: Research indicates that Navtemadlin can alter the tumor microenvironment by affecting cellular responses to hypoxia and nutrient deprivation .

Several compounds share structural or functional similarities with Navtemadlin, particularly those targeting the MDM2-p53 axis. A comparison highlights their unique properties:

Compound NameMechanism of ActionClinical StatusUnique Features
Nutlin-3aMDM2 inhibitorApproved for research useFirst generation MDM2 inhibitor
IdasanutlinDual MDM2/MDMX inhibitorClinical trials ongoingTargets both MDM2 and MDMX
DS-3032Selective MDM2 inhibitorEarly-phase trialsNovel structure with improved selectivity
MI-77301Potent MDM2 inhibitorClinical evaluation ongoingDesigned for enhanced bioavailability

Navtemadlin stands out due to its unique structural features that confer specific binding affinities and biological activities compared to these similar compounds. Its ongoing clinical development underscores its potential as a targeted therapy in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

567.1612998 g/mol

Monoisotopic Mass

567.1612998 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R7G6EH5UL

Wikipedia

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Dates

Modify: 2023-08-15
1: Wang Y, Zhu J, Liu JJ, Chen X, Mihalic J, Deignan J, Yu M, Sun D, Kayser F, McGee LR, Lo MC, Chen A, Zhou J, Ye Q, Huang X, Long AM, Yakowec P, Oliner JD, Olson SH, Medina JC. Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3782-5. doi: 10.1016/j.bmcl.2014.06.073. Epub 2014 Jul 1. PubMed PMID: 25042256.
2: Rew Y, Sun D. Discovery of a small molecule MDM2 inhibitor (AMG 232) for treating cancer. J Med Chem. 2014 Aug 14;57(15):6332-41. doi: 10.1021/jm500627s. Epub 2014 Jul 9. PubMed PMID: 24967612.
3: Gonzalez AZ, Eksterowicz J, Bartberger MD, Beck HP, Canon J, Chen A, Chow D, Duquette J, Fox BM, Fu J, Huang X, Houze JB, Jin L, Li Y, Li Z, Ling Y, Lo MC, Long AM, McGee LR, McIntosh J, McMinn DL, Oliner JD, Osgood T, Rew Y, Saiki AY, Shaffer P, Wortman S, Yakowec P, Yan X, Ye Q, Yu D, Zhao X, Zhou J, Olson SH, Medina JC, Sun D. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. J Med Chem. 2014 Mar 27;57(6):2472-88. doi: 10.1021/jm401767k. Epub 2014 Mar 4. PubMed PMID: 24548297.
4: Sun D, Li Z, Rew Y, Gribble M, Bartberger MD, Beck HP, Canon J, Chen A, Chen X, Chow D, Deignan J, Duquette J, Eksterowicz J, Fisher B, Fox BM, Fu J, Gonzalez AZ, Gonzalez-Lopez De Turiso F, Houze JB, Huang X, Jiang M, Jin L, Kayser F, Liu JJ, Lo MC, Long AM, Lucas B, McGee LR, McIntosh J, Mihalic J, Oliner JD, Osgood T, Peterson ML, Roveto P, Saiki AY, Shaffer P, Toteva M, Wang Y, Wang YC, Wortman S, Yakowec P, Yan X, Ye Q, Yu D, Yu M, Zhao X, Zhou J, Zhu J, Olson SH, Medina JC. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. J Med Chem. 2014 Feb 27;57(4):1454-72. doi: 10.1021/jm401753e. Epub 2014 Feb 5. PubMed PMID: 24456472.

Explore Compound Types